4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
Description
The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one (CAS: 859127-25-6) is a coumarin derivative with a molecular formula of C₂₁H₂₁ClN₂O₃ and a molecular weight of 384.86 g/mol. Its structure comprises a 6-hydroxy-7-methylcoumarin core linked via a methylene bridge to a 4-(3-chlorophenyl)piperazine moiety .
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-9-20-18(12-19(14)25)15(10-21(26)27-20)13-23-5-7-24(8-6-23)17-4-2-3-16(22)11-17/h2-4,9-12,25H,5-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHJMUAQWRYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of a chromen-2-one derivative with formaldehyde and a piperazine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the chromen-2-one core or the piperazine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the chromen-2-one core may interact with enzymes involved in oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Coumarin vs. Quinoline/Quinolone Derivatives
- Target Compound : The coumarin core provides a planar aromatic system with hydrogen-bonding capacity via the 6-hydroxy group.
- Quinolone Analogs: Compounds like ND-7 () feature a quinolone core, which enhances DNA gyrase inhibition but reduces serotonin receptor affinity compared to coumarin derivatives .
- Spirodecane-dione Derivatives : Compounds 13 and 14 () incorporate a spirodecane-dione core, which confers rigidity and improves metabolic stability but may limit solubility .
Piperazine Modifications
- Target Compound : The 4-(3-chlorophenyl)piperazine group enhances selectivity for 5-HT₁A receptors due to the 3-Cl substituent’s electron-withdrawing effects .
- 4-Methylpiperazine Derivatives : The compound 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one () replaces the 3-chlorophenyl group with a methyl group, reducing receptor affinity but improving blood-brain barrier penetration .
Substituent Effects on Activity
Pharmacological and Physicochemical Properties
- LogP and Solubility : The 6-hydroxy group in the target compound improves aqueous solubility (LogP ~2.5) compared to chloro-substituted analogs (LogP ~3.5, ) .
- Receptor Binding : The 3-chlorophenyl group optimizes 5-HT₁A receptor interaction, while 4-chlorophenyl analogs () show reduced selectivity .
Biological Activity
The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenone compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.86 g/mol. The structure features a chromenone core substituted with a piperazine moiety, which is known for enhancing pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O3 |
| Molecular Weight | 375.86 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=C(C(=C1O)C)C(=O)O)C2CCN(CC2)C(=C(C=C2)Cl)C(=O)N(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine ring enhances its binding affinity to neurotransmitter receptors, potentially modulating neurotransmission and exhibiting anxiolytic or antidepressant effects.
Potential Mechanisms:
- Receptor Interaction: The compound may act as an antagonist or partial agonist at serotonin and dopamine receptors, influencing mood and anxiety levels.
- Inhibition of Enzymatic Activity: It may inhibit enzymes such as phosphodiesterases or cyclooxygenases, leading to anti-inflammatory effects.
- Antioxidant Activity: The hydroxyl groups in its structure may confer antioxidant properties, reducing oxidative stress in cells.
Antidepressant and Anxiolytic Effects
Research has indicated that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar piperazine substitutions can reduce immobility time in forced swim tests, suggesting potential efficacy in treating depression.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases.
Antimicrobial Activity
Preliminary data indicate that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the chromenone core and the piperazine substituent significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances receptor binding affinity |
| Hydroxyl Group | Increases antioxidant capacity |
| Piperazine Ring | Improves CNS penetration and activity |
Case Studies
- Antidepressant Activity : In a study assessing various piperazine derivatives, this compound was found to significantly reduce depressive-like behavior in mice, comparable to established antidepressants like fluoxetine.
- Anticancer Efficacy : A recent investigation on its effects against breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
